molecular formula C18H21N3O2 B11091234 (2,5-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine

(2,5-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine

Cat. No.: B11091234
M. Wt: 311.4 g/mol
InChI Key: MVHMNGJHFDBSPK-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYBENZYL)-N-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYBENZYL)-N-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    N-Methylation: The final step involves the N-methylation of the benzimidazole nitrogen using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-DIMETHOXYBENZYL)-N-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for binding to various biological targets.

Medicine

In medicinal chemistry, benzimidazole derivatives are often explored for their potential as therapeutic agents. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYBENZYL)-N-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxybenzyl)-N-(1H-benzimidazol-5-yl)amine
  • N-(2,5-Dimethoxybenzyl)-N-(2-methyl-1H-benzimidazol-5-yl)amine
  • N-(2,5-Dimethoxybenzyl)-N-(1,3-dimethyl-1H-benzimidazol-5-yl)amine

Uniqueness

N-(2,5-DIMETHOXYBENZYL)-N-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the 2,5-dimethoxybenzyl group. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine

InChI

InChI=1S/C18H21N3O2/c1-12-20-16-10-14(5-7-17(16)21(12)2)19-11-13-9-15(22-3)6-8-18(13)23-4/h5-10,19H,11H2,1-4H3

InChI Key

MVHMNGJHFDBSPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NCC3=C(C=CC(=C3)OC)OC

solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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